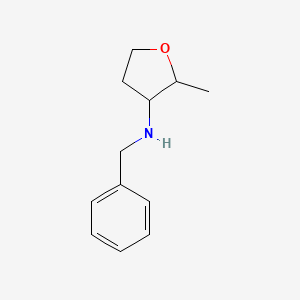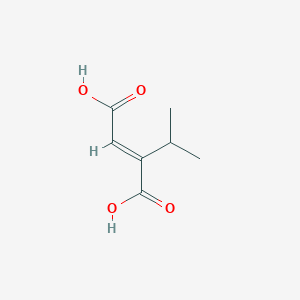
(Z)-2-propan-2-ylbut-2-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-propan-2-ylbut-2-enedioic acid, also known as 2-isopropylmaleic acid, is an organic compound with the molecular formula C7H10O4. This compound is characterized by the presence of a double bond in the (Z)-configuration, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-propan-2-ylbut-2-enedioic acid typically involves the reaction of maleic anhydride with isopropyl alcohol under acidic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the esterification and hydrolysis steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-propan-2-ylbut-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dicarboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the double bond.
Substitution: Halogenation reactions often use reagents such as bromine or chlorine under controlled conditions.
Major Products Formed
Oxidation: The major products are dicarboxylic acids.
Reduction: The major products are saturated derivatives of the original compound.
Substitution: The major products depend on the substituent introduced, such as halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-propan-2-ylbut-2-enedioic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of stereochemistry and reaction mechanisms.
Biology
In biological research, the compound is studied for its potential role in metabolic pathways. Its derivatives may exhibit biological activity, making it a subject of interest in enzymology and metabolic engineering.
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic properties. Research focuses on their ability to interact with biological targets and their potential as drug candidates.
Industry
In the industrial sector, the compound is used in the production of polymers and resins. Its reactivity and functional groups make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of (Z)-2-propan-2-ylbut-2-enedioic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation. Detailed studies on its binding affinity and specificity provide insights into its biological effects.
Comparison with Similar Compounds
Similar Compounds
Maleic acid: Similar in structure but lacks the isopropyl group.
Fumaric acid: The trans-isomer of maleic acid, differing in the configuration of the double bond.
Itaconic acid: Contains a similar dicarboxylic acid structure but with a different substitution pattern.
Uniqueness
(Z)-2-propan-2-ylbut-2-enedioic acid is unique due to the presence of the isopropyl group and the (Z)-configuration of the double bond. These features contribute to its distinct chemical reactivity and potential applications. The comparison with similar compounds highlights its unique structural and functional properties, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H10O4 |
|---|---|
Molecular Weight |
158.15 g/mol |
IUPAC Name |
(E)-2-propan-2-ylbut-2-enedioic acid |
InChI |
InChI=1S/C7H10O4/c1-4(2)5(7(10)11)3-6(8)9/h3-4H,1-2H3,(H,8,9)(H,10,11)/b5-3+ |
InChI Key |
NJMGRJLQRLFQQX-HWKANZROSA-N |
Isomeric SMILES |
CC(C)/C(=C\C(=O)O)/C(=O)O |
Canonical SMILES |
CC(C)C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-[2-[2-[2-[2-[2-[2-[2-(2-Carboxyethoxy)ethoxy]ethoxy]ethoxy]ethyl-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12316641.png)
![D-Glucitol, bis-O-[(4-methylphenyl)methylene]-](/img/structure/B12316647.png)
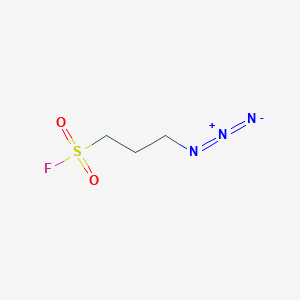

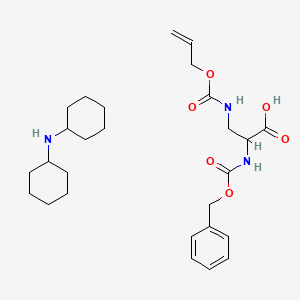
![8-[5-(5,7-Dihydroxy-4-oxo-2,3-dihydrochromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one](/img/structure/B12316670.png)
![2,9,13,17,17-Pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,16,19-trione](/img/structure/B12316676.png)

![1-[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B12316699.png)
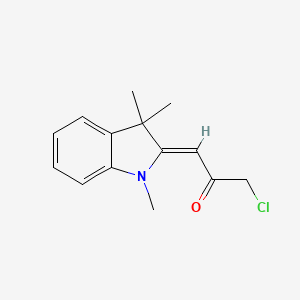
![2-cyano-3-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid](/img/structure/B12316702.png)
![(3aR,4S,9bS)-8-chloro-6-methyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12316707.png)
![(3aR,4S,9bS)-6,9-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B12316715.png)
